3-chloro-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrochloride
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Overview
Description
3-Chloro-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrochloride is a chemical compound belonging to the class of triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This specific compound has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrochloride typically involves the following steps:
Formation of 1,2,4-Triazole Core: The core triazole ring can be synthesized through the cyclization of hydrazine with formamide or by the reaction of thiosemicarbazide with formic acid.
Methylation: The methylation at the 5-position is typically performed using methylating agents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).
Phenethyl Group Addition: The phenethyl group can be introduced through a nucleophilic substitution reaction using phenethyl bromide or phenethyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in the presence of an acid or base.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Phenethyl bromide or chloride, in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles or other derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: Industry: It is used in the production of agrochemicals, such as herbicides and fungicides, due to its biological activity.
Mechanism of Action
The mechanism by which 3-chloro-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The phenethyl group can bind to receptors or enzymes, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, influencing the biological activity of the compound.
Comparison with Similar Compounds
3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole: Similar structure but with a methoxy group instead of phenethyl.
1,2,4-Triazole derivatives: Various other triazole derivatives with different substituents.
Uniqueness: 3-Chloro-5-methyl-1-phenethyl-1H-1,2,4-triazole hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
3-chloro-5-methyl-1-(2-phenylethyl)-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-9-13-11(12)14-15(9)8-7-10-5-3-2-4-6-10;/h2-6H,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYYYOZKQCSIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CCC2=CC=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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